In Vivo Bioavailability of Glucose-cysteine (DGC) as a Slow-Release Cysteine Prodrug vs. N-Acetylcysteine (NAC)
In a murine model of acetaminophen-induced hepatotoxicity, D-glucose-L-cysteine (DGC) demonstrated a fundamentally different in vivo kinetic profile compared to N-acetylcysteine (NAC), the standard-of-care cysteine prodrug [1]. The protective effect of DGC was observed to be temporally distinct, providing significant protection when administered 4 hours before acetaminophen challenge (P < 0.01), a time point at which NAC was no longer effective [1]. This difference is attributed to DGC functioning as a slow-release formulation of cysteine, whereas NAC is rapidly metabolized [1].
| Evidence Dimension | In vivo hepatoprotective efficacy window |
|---|---|
| Target Compound Data | Significant attenuation of acetaminophen-induced hepatotoxicity (measured by plasma ALT) when administered 4 hours prior to acetaminophen challenge. |
| Comparator Or Baseline | N-acetylcysteine (NAC) at an equimolar dose of 2.5 mmol/kg. |
| Quantified Difference | At the 4-hour pre-treatment time point, DGC provided statistically significant protection (P < 0.01), whereas NAC was without effect. |
| Conditions | In vivo study using fasted male ICR mice. Hepatic injury was induced by oral administration of acetaminophen (1.6 or 2.6 mmol/kg). Test compounds were administered intraperitoneally 1 or 4 hours prior to acetaminophen. |
Why This Matters
For research requiring sustained delivery of cysteine to support glutathione (GSH) synthesis over an extended period, DGC offers a kinetic advantage over NAC, which has a shorter window of efficacy, thereby enabling different experimental or therapeutic paradigms.
- [1] Gomez-Benitez, J., Smith, C. V., et al. (1994). Attenuation of acetaminophen hepatotoxicity in mice as evidence for the bioavailability of the cysteine in D-glucose-L-cysteine in vivo. Toxicology Letters, 70(1), 101-108. View Source
